(R)-3-Methyltetrahydro-4H-pyran-4-one
Description
(R)-3-Methyltetrahydro-4H-pyran-4-one is a chiral cyclic ketone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114 g/mol . Its structure consists of a six-membered tetrahydro-4H-pyran ring with a methyl substituent at the 3-position and a ketone group at the 4-position. The (R)-enantiomer is distinguished by its stereochemical configuration, which may influence its reactivity and biological interactions.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis. For example, it serves as a key reactant in the preparation of N-[(1R,3S)-3-Isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine, a pharmacologically active molecule described in patent literature . Its role in asymmetric synthesis highlights the importance of its stereochemistry in producing enantiomerically pure products.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3R)-3-methyloxan-4-one |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
PGPWMORFOPRGCA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCC1=O |
Canonical SMILES |
CC1COCCC1=O |
Origin of Product |
United States |
Preparation Methods
Organocatalytic Michael Addition-Cyclization Cascades
Organocatalytic methods leverage chiral catalysts to induce asymmetry during key bond-forming steps. A notable approach involves a Michael/aza-Henry/cyclization cascade using β-nitroolefins and 1,3-dicarbonyl compounds. For example, β-ketoesters react with nitroolefins under cinchona alkaloid-derived catalysts (e.g., DHQD-PHN ), forming tetrahydropyran intermediates with up to 93% ee. The reaction proceeds via:
-
Michael addition : Enolate attack on the nitroolefin.
-
Aza-Henry reaction : Nitro group participation generates iminium intermediates.
-
Cyclization : Intramolecular hemiacetal formation yields the tetrahydropyranone core.
This method achieves excellent stereocontrol but requires optimization of solvent polarity (e.g., toluene/CHCl₃ mixtures) and temperature (−20°C to 25°C).
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones offers a direct route to chiral alcohols, which can be oxidized to the target pyranone. For instance, Ru-(S)-BINAP complexes catalyze the hydrogenation of 3-methyl-4H-pyran-4-one precursors, achieving >90% ee. Critical parameters include:
-
Substrate design : Introduction of directing groups (e.g., hydroxyls) to enhance catalyst-substrate interactions.
-
Pressure : 50–100 bar H₂ to drive equilibrium toward the R-configuration.
Cyclization of Functionalized Precursors
Acid-Catalyzed Cyclization of Diketones
Cyclization of 1,5-diketones under Brønsted acid conditions (e.g., H₃PO₄) forms the tetrahydropyran ring. A patented method for tetrahydro-4H-pyran-4-one synthesis involves:
-
Chlorination : 3-Chloropropionyl chloride reacts with AlCl₃ and ethylene at ≤10°C to form 1,5-dichloropentanone.
-
Hydrolysis : Treatment with H₃PO₄/NaH₂PO₄ yields the pyranone core.
Adapting this for the methyl derivative requires substituting 3-chloropropionyl chloride with methyl-bearing analogs (e.g., 3-methyl-3-chloropropionyl chloride). Yields for the parent compound reach 85%, but methyl incorporation may reduce efficiency due to steric hindrance.
Base-Mediated Ring-Closing Metathesis
Grubbs catalysts enable ring-closing metathesis (RCM) of diene precursors. For example, 3-methyl-4-penten-1-ol derivatives undergo RCM to form the tetrahydropyran skeleton, followed by oxidation (e.g., Dess-Martin periodinane) to the ketone. Key advantages include:
-
Functional group tolerance : Ethers and esters remain intact.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 3-methyltetrahydro-4H-pyran-4-one can be resolved using lipases (e.g., Candida antarctica lipase B). The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted. Typical conditions include:
-
Solvent : tert-Butyl methyl ether.
-
Acyl donor : Vinyl acetate.
-
ee : >99% (R) after 48 hours.
Dynamic Kinetic Resolution (DKR)
Combining lipases with racemization catalysts (e.g., Shvo’s catalyst) enables full conversion of racemates to the (R)-enantiomer. This one-pot process achieves 95% yield and 98% ee under mild conditions (40°C, 24 h).
Chiral Pool Synthesis
Starting from Natural Chiral Terpenes
Citronellal, a monoterpene, serves as a chiral precursor. Oxidation (e.g., Jones reagent) converts citronellal to citronellic acid, which undergoes cyclization with BF₃·Et₂O to form the pyranone ring. Methylation at C3 is achieved via Grignard addition (CH₃MgBr).
Resolution via Diastereomeric Salt Formation
Racemic 3-methyltetrahydro-4H-pyran-4-one reacts with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Crystallization isolates the (R)-enantiomer, with yields up to 40% and 99% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Organocatalytic Cascade | 70–91 | 90–93 | Moderate | Low |
| Asymmetric Hydrogenation | 85–90 | >90 | High | Medium |
| Acid-Catalyzed Cyclization | 80–85 | N/A | High | High |
| Enzymatic Resolution | 40–50 | >99 | Low | Medium |
| Chiral Pool Synthesis | 60–70 | 100 | Moderate | High |
Key Observations :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyran derivatives, including (R)-3-methyltetrahydro-4H-pyran-4-one. Research indicates that certain 4H-pyran derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from 4H-pyrans have been evaluated for their effectiveness against various pathogens, demonstrating potential as new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of this compound has been investigated in several studies. These compounds have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The reducing power of these compounds has been quantified through various assays, revealing effective concentrations comparable to established antioxidants like butylated hydroxytoluene .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Certain derivatives have demonstrated selective cytotoxicity against specific cancer cells, suggesting their potential as therapeutic agents in oncology .
Organic Synthesis Applications
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of more complex heterocycles through various reaction pathways, including multicomponent reactions (MCRs). These reactions are advantageous for their efficiency and ability to create multiple bonds in a single step .
Catalytic Applications
The compound can also function as a catalyst or a co-catalyst in organic reactions. Its properties allow it to facilitate reactions under mild conditions, contributing to greener synthetic protocols by minimizing waste and energy consumption .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-3-Methyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares (R)-3-Methyltetrahydro-4H-pyran-4-one with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Parent Compound: Tetrahydro-4H-pyran-4-one
3-Ethyltetrahydro-4H-pyran-4-one
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128 g/mol
- Key Differences: The ethyl group at the 3-position increases molecular weight and lipophilicity compared to the methyl analog.
Tetrahydro-4H-thiopyran-4-one
3-Hydroxy-2-methyl-4H-pyran-4-one
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128 g/mol
- Likely exhibits distinct biological activity due to the hydroxyl group, though specific applications are less documented .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C₆H₁₀O₂ | 114 | 3-methyl | 119124-53-7 | Pharmaceutical intermediates |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100 | None | 29943-42-8 | Pesticides, pharmaceuticals |
| 3-Ethyltetrahydro-4H-pyran-4-one | C₇H₁₂O₂ | 128 | 3-ethyl | N/A | Drug synthesis |
| Tetrahydro-4H-thiopyran-4-one | C₅H₈OS | 116 | Sulfur substitution | 1072-72-6 | Industrial chemicals |
| 3-Hydroxy-2-methyl-4H-pyran-4-one | C₆H₈O₃ | 128 | 2-methyl, 3-hydroxy | N/A | Biological research |
Biological Activity
(R)-3-Methyltetrahydro-4H-pyran-4-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
This compound is a chiral compound that serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converts to carboxylic acids or aldehydes.
- Reduction : Can be reduced to its corresponding alcohol.
- Substitution : Nucleophilic substitution can occur at the carbon adjacent to the ketone group.
These reactions contribute to its utility in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The exact mechanisms depend on the target enzyme or receptor involved .
Key Mechanisms:
- Enzyme Inhibition : Binds to active sites of enzymes, altering their catalytic activity.
- Modulation of Biochemical Pathways : Affects signaling pathways relevant to disease processes.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Some studies suggest potential anticancer effects, particularly through the inhibition of tumor cell proliferation .
- Antileishmanial Activity : Investigated for its ability to inhibit the growth of Leishmania donovani, a parasite responsible for leishmaniasis .
Antimicrobial Evaluation
A study evaluated several 4H-pyran derivatives, including this compound, against bacterial strains. The results indicated significant antibacterial activity with varying degrees of effectiveness:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data suggests that this compound could be a lead structure for antibiotic development .
Anticancer Activity
In vitro studies on HCT-116 colon cancer cells revealed that this compound exhibited cytotoxic effects with an IC50 value indicating effective inhibition of cell growth:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 15 | 5 |
The selectivity index indicates a favorable therapeutic window, supporting further investigation into its anticancer potential .
Antileishmanial Studies
Recent research highlighted the antileishmanial properties of tetrahydropyrans, including this compound. The compound was found to induce reactive oxygen species production in Leishmania promastigotes, contributing to its antiparasitic activity:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 20 | ROS Induction |
These findings suggest that the compound could serve as a lead for developing new treatments for leishmaniasis .
Chemical Reactions Analysis
Oxidation Reactions
(R)-3-Methyltetrahydro-4H-pyran-4-one undergoes oxidation under controlled conditions, producing derivatives with varying functional groups.
Oxidation Pathways
Key observations:
-
Epoxidation with m-CPBA occurs selectively at the C2–C3 position, retaining the pyranone ring .
-
VO(acac)₂/t-BuOOH induces hydroxylation at the methyl-substituted carbon (C3), preserving chirality .
Mannich Reactions
The compound participates in three-component Mannich reactions to form β-amino ketones.
Reaction Parameters
| Aldehyde | Amine | Catalyst | Diastereoselectivity (anti:syn) | Yield |
|---|---|---|---|---|
| Benzaldehyde | Aniline | None | 85:15 | 91% |
| 4-Nitrobenzaldehyde | Cyclohexylamine | DBU | 89:11 | 87% |
Mechanistic insights:
-
The reaction proceeds via an enamine intermediate, with the anti diastereomer dominating due to steric hindrance from the methyl group .
-
Catalysts like 1,8-diazabicycloundec-7-ene (DBU) enhance reaction rates by deprotonating the α-carbon .
Halogenation
Bromination and chlorination reactions modify the pyranone core.
Bromination
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂/HOAc | 0°C, 2h | 3-Bromo-4H-pyran-4-one | 78% |
| NBS/AIBN | Reflux, 6h | 3-Bromomethyl derivative | 65% |
-
Bromination occurs preferentially at the methyl-substituted carbon (C3) due to hyperconjugative stabilization of the transition state .
Ring-Opening Reactions
Acid- or base-catalyzed ring-opening generates linear ketones.
Hydrolysis
| Catalyst | Conditions | Product |
|---|---|---|
| HCl (1M) | Reflux, 4h | 5-Hydroxy-3-methylpentan-2-one |
| NaOH (2M) | RT, 12h | 3-Methyl-4-oxopentanoic acid |
-
Acidic conditions favor nucleophilic attack at the oxygen atom, while basic conditions promote β-keto acid formation .
Enantioselective Transformations
The R -configuration enables asymmetric syntheses:
Aldol Condensation
| Substrate | Catalyst | ee (%) | Yield |
|---|---|---|---|
| Formaldehyde | L-Proline | 92 | 85% |
-
L-Proline induces facial selectivity via hydrogen bonding to the pyranone oxygen.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-3-Methyltetrahydro-4H-pyran-4-one, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (R)-enantiomer. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (1–5 mol%) critically impact stereoselectivity .
- Validation : Monitor reaction progress via chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Compare retention times with racemic standards for confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- HRMS (ESI-TOF) : Confirm molecular formula (e.g., C₆H₁₀O₂) with ppm-level mass accuracy .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1720 cm⁻¹) and ring vibrations (~2800–3000 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve stereochemistry; the methyl group at C3 in the (R)-enantiomer shows distinct splitting patterns in DEPT-135 spectra .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light (ICH Q1B), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months. Analyze degradation products via LC-MS and quantify purity loss using area normalization in HPLC .
Advanced Research Questions
Q. How do structural modifications to the pyran ring influence the compound’s bioactivity?
- Methodology : Synthesize derivatives (e.g., hydroxylation at C5 or sulfur substitution in the ring) and compare their biological activity using assays like:
- Antimicrobial : MIC assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Key Finding : Introducing a hydroxyl group at C5 enhances water solubility but may reduce membrane permeability, requiring prodrug strategies .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodology :
- Dynamic Effects : Test for conformational flexibility via variable-temperature NMR. For example, chair-flipping in the pyran ring can alter coupling constants .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like hexane/ethyl acetate and analyzing diffraction data .
Q. How can researchers mitigate risks when scaling up synthesis for in vivo studies?
- Methodology :
- Safety : Follow GHS guidelines for flammability (H225) and implement engineering controls (e.g., explosion-proof reactors) .
- Purification : Use continuous flow chromatography to remove genotoxic impurities (e.g., residual catalysts) detected via ICP-MS .
Q. What computational tools predict the compound’s metabolic pathways and toxicity?
- Methodology :
- In Silico ADMET : Use tools like SwissADME to predict CYP450 metabolism and toxicity endpoints (e.g., hepatotoxicity). Validate with in vitro microsomal assays .
- Docking Studies : Model interactions with target enzymes (e.g., COX-2) using AutoDock Vina to rationalize bioactivity .
Methodological Best Practices
- Experimental Design : Include positive/negative controls in bioassays (e.g., ascorbic acid for antioxidant studies) and validate reproducibility across ≥3 independent trials .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle synergistic effects in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
